2-羟基-5-硝基茚

描述

2-Hydroxy-5-nitroindane is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential characteristics and applications. The compound appears to be related to the field of organic chemistry, with potential relevance in the synthesis of pharmaceuticals and pesticides, as well as in materials science for the development of polymers with specific properties .

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-nitroindane involves multiple steps, including nitration, reduction, dehydration, epoxidation, and amination. For instance, the synthesis of 1-Animo-2-Hydroxy-6-Nitroindane, a compound with a similar structure, was achieved with a yield of 20.4% using these methods. The nitration step produced a main product and byproducts, which were separated by chromatography. The yield of epoxidation was improved by using m-CPBA, and the final product was purified by recrystallization .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of 2-phenyl-5-nitroindazole was confirmed by X-ray analysis . Similarly, the structure of 2-nitro-2'-hydroxy-5'-methylazobenzene was studied using theoretical calculations and spectroscopic methods, which helped to determine the most probable isomeric structures in different solvents .

Chemical Reactions Analysis

The chemical reactivity of related nitro compounds has been explored in various studies. For instance, 5-hydroxy-4-nitrosobenzotriazoles and 6-hydroxy-7-nitrosoindazoles were synthesized and shown to split into different acrylic acids under certain conditions . The chemistry of 2-hydroxy-5-nitrobenzyl bromide was also studied, revealing its ability to form complexes with amino acid esters and undergo various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to understand their behavior and potential applications. For example, the 2-hydroxy-5-nitrobenzyl group was found to be an effective protecting group for diazeniumdiolates, displaying enhanced thermal stability and efficient release of nitric oxide in aqueous solutions. This property was utilized to create NO-releasing polymers with enhanced biocompatibility, as demonstrated in a porcine implant model .

科学研究应用

硝基化合物在生物医学研究中的应用

硝基化合物,如硝基咪唑类化合物,已被广泛研究其在药物化学中的应用。硝基咪唑类化合物在结构上独特,将硝基团与咪唑环结合,使得这些衍生物具有广泛的潜在应用。它们已被积极研究用于药物、人工诊断和病理探针。具体来说,硝基咪唑类化合物已在临床上用作抗癌、抗微生物和抗寄生虫药物。这表明硝基化合物的衍生物,包括2-羟基-5-硝基茚,可能在生物医学中具有应用,特别是在治疗剂和诊断工具的开发中(Li et al., 2018)。

硝基化合物在环境科学中的应用

硝基化合物在环境科学中也发挥着重要作用。例如,对强效温室气体一氧化二氮(N2O)排放的研究涉及了理解微生物途径,包括那些由氨氧化细菌激活的途径,这些途径可能受到各种硝基化合物的影响。这样的研究对于制定减少水产养殖和废水处理中N2O排放的策略至关重要,这表明像2-羟基-5-硝基茚这样的硝基化合物可能在环境监测和管理实践中具有相关性(Hu et al., 2012)。

安全和危害

属性

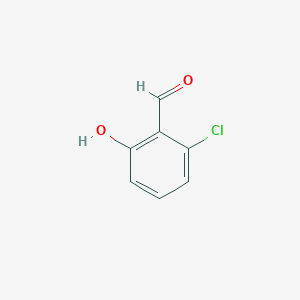

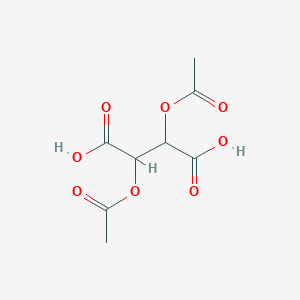

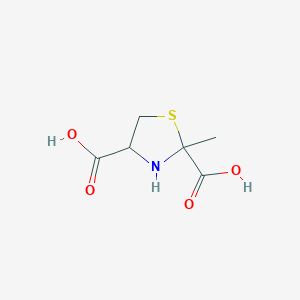

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitroindane | |

CAS RN |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

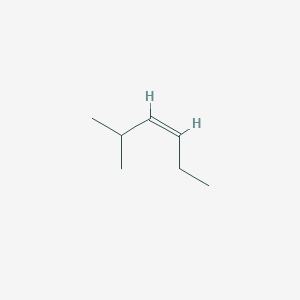

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)